molecular formula C20H27NO3 B11060263 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11060263
M. Wt: 329.4 g/mol
InChI Key: GRJADAMCJBLZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure. It belongs to the class of pyrrolones, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Ethylhexyl Group Addition: This step often involves alkylation using 2-ethylhexyl bromide in the presence of a strong base like sodium hydride.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Phenyl Group Addition: This can be achieved through Friedel-Crafts alkylation using benzene and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and ethylhexyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including additives for polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-acetyl-1-(2-ethylhexyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one stands out due to its specific substitution pattern, which can impart unique physical and chemical properties. These properties may include differences in solubility, stability, and reactivity, making it suitable for specific applications where other compounds may not perform as well.

Properties

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

3-acetyl-1-(2-ethylhexyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C20H27NO3/c1-4-6-10-15(5-2)13-21-18(16-11-8-7-9-12-16)17(14(3)22)19(23)20(21)24/h7-9,11-12,15,18,23H,4-6,10,13H2,1-3H3

InChI Key

GRJADAMCJBLZIA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.